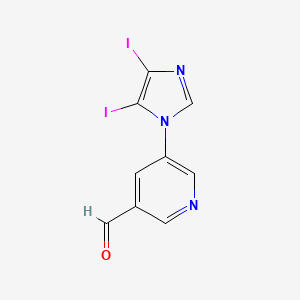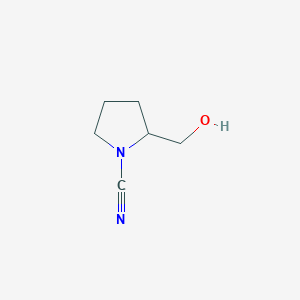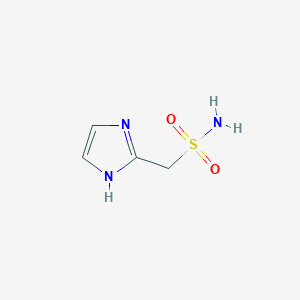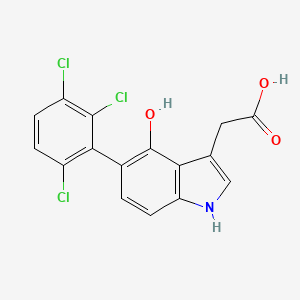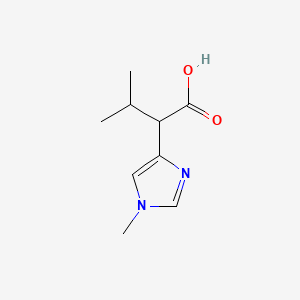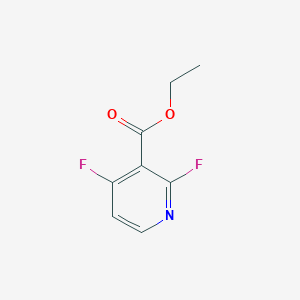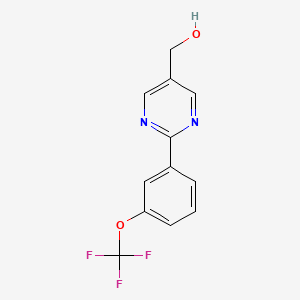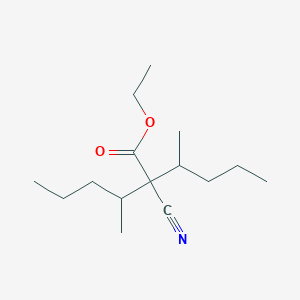
3-(Dimethylamino)-1-(1-methylcyclopropyl)prop-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-1-(1-methylcyclopropyl)prop-2-EN-1-one is a chemical compound with a unique structure that includes a dimethylamino group, a methylcyclopropyl group, and a prop-2-en-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(1-methylcyclopropyl)prop-2-EN-1-one typically involves the reaction of dimethylamine with a suitable precursor that contains the 1-methylcyclopropyl group and the prop-2-en-1-one moiety. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at a temperature range of 25-50°C. The reaction may also require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-1-(1-methylcyclopropyl)prop-2-EN-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-1-(1-methylcyclopropyl)prop-2-EN-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-1-(1-methylcyclopropyl)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropyl group may influence the compound’s conformational stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)-1-(1-methylcyclopropyl)prop-2-EN-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
3-(Dimethylamino)-1-(1-methylcyclopropyl)prop-2-EN-1-amine: Contains an amine group instead of a ketone.
Uniqueness
3-(Dimethylamino)-1-(1-methylcyclopropyl)prop-2-EN-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(E)-3-(dimethylamino)-1-(1-methylcyclopropyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-9(5-6-9)8(11)4-7-10(2)3/h4,7H,5-6H2,1-3H3/b7-4+ |
Clave InChI |
RVBZUECVDQUALD-QPJJXVBHSA-N |
SMILES isomérico |
CC1(CC1)C(=O)/C=C/N(C)C |
SMILES canónico |
CC1(CC1)C(=O)C=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B15241491.png)
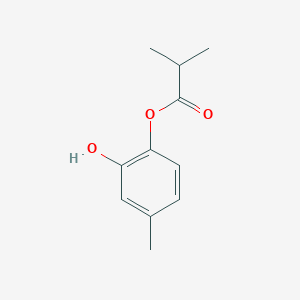
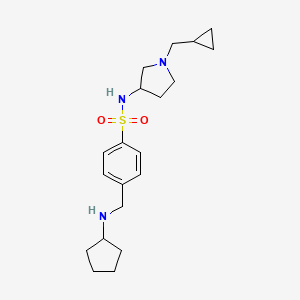
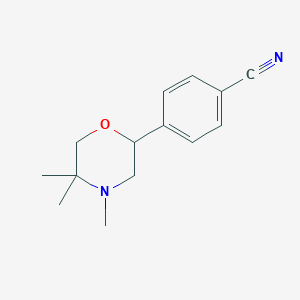

![2-[4-(Dimethylamino)phenyl]cyclopentanone](/img/structure/B15241523.png)
